sEH Inhibitory Potency: 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline vs. Reference Inhibitor t-AUCB
The target compound inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 94 nM, as measured in a fluorescence-based assay using PHOME as substrate [1]. In contrast, the well-characterized sEH inhibitor t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) exhibits an IC₅₀ of approximately 0.5–1 nM in comparable recombinant human sEH assays [2]. While t-AUCB is substantially more potent, the target compound's sub-micromolar activity places it in a distinct chemical space with a simpler, non-urea scaffold, which may offer advantages in synthetic tractability and intellectual property freedom for probe development [3].
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 94 nM (recombinant human sEH, PHOME substrate, 30 min preincubation) |
| Comparator Or Baseline | t-AUCB: IC₅₀ ≈ 0.5–1 nM (recombinant human sEH, PHOME substrate) |
| Quantified Difference | ~94–188-fold lower potency than t-AUCB |
| Conditions | Recombinant human sEH enzyme; PHOME fluorogenic substrate; 30 min preincubation followed by fluorescence detection [1][2] |
Why This Matters
For a researcher selecting an sEH chemical probe, the target compound fills a niche as a moderate-potency inhibitor with a non-urea aniline scaffold, enabling chemical diversification where ultra-potent urea-based inhibitors like t-AUCB may be limited by scaffold patent restrictions.
- [1] BindingDB. BDBM50581281 – 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline; Target: Bifunctional epoxide hydrolase 2 (Human). IC₅₀ = 94 nM. 2023. View Source
- [2] Liu JY, Tsai HJ, Hwang SH, et al. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. Br J Pharmacol. 2009;156(2):284–296. t-AUCB IC₅₀ ~0.5–1 nM. View Source
- [3] Morisseau C, Hammock BD. Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annu Rev Pharmacol Toxicol. 2013;53:37–58. Review of sEH inhibitor scaffolds and therapeutic potential. View Source
